molecular formula C36H61N3O5 B12571970 N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide CAS No. 494209-27-7

N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide

Cat. No.: B12571970
CAS No.: 494209-27-7
M. Wt: 615.9 g/mol
InChI Key: MRWXFEWDCRGUJZ-LQJZCPKCSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-valine are protected using a benzyloxycarbonyl (Cbz) group.

    Formation of Amide Bond: The protected L-valine is then coupled with octadecanoic acid to form the amide bond. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the amide bonds, converting them into amines.

    Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex peptides and proteins.
  • Employed in the study of peptide bond formation and cleavage.

Biology:

  • Investigated for its potential role in modulating biological processes due to its peptide structure.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug delivery systems.
  • Evaluated for its ability to cross biological membranes and deliver active pharmaceutical ingredients.

Industry:

  • Utilized in the development of novel materials with specific properties.
  • Applied in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino groups, allowing the compound to interact selectively with its targets. The octadecanoyl chain enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
  • N-[(Benzyloxy)carbonyl]-L-glutaminylglycine

Uniqueness:

  • The presence of the octadecanoyl chain in N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide distinguishes it from other similar compounds, providing unique lipophilic properties.
  • The specific arrangement of valine residues and the benzyloxycarbonyl group contribute to its distinct chemical and biological behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

494209-27-7

Molecular Formula

C36H61N3O5

Molecular Weight

615.9 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-[[(2S)-3-methyl-1-(octadecanoylamino)-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H61N3O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-31(40)37-34(41)32(28(2)3)38-35(42)33(29(4)5)39-36(43)44-27-30-24-21-20-22-25-30/h20-22,24-25,28-29,32-33H,6-19,23,26-27H2,1-5H3,(H,38,42)(H,39,43)(H,37,40,41)/t32-,33-/m0/s1

InChI Key

MRWXFEWDCRGUJZ-LQJZCPKCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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